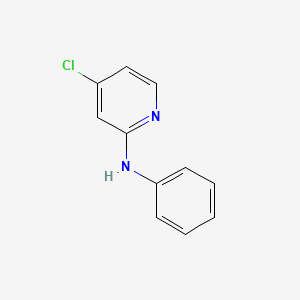

N-Phenyl-4-chloropyridine-2-amine

CAS No.:

Cat. No.: VC14170845

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2 |

|---|---|

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 4-chloro-N-phenylpyridin-2-amine |

| Standard InChI | InChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |

| Standard InChI Key | VGSCRDGQNWWIRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=CC(=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Phenyl-4-chloropyridine-2-amine (CHClN) consists of a pyridine ring substituted with:

-

A chlorine atom at the 4-position, which enhances electrophilic reactivity.

-

An N-phenylamine group at the 2-position, introducing steric bulk and electronic effects due to the aromatic phenyl ring.

The molecular weight is approximately 204.66 g/mol, with a planar pyridine ring facilitating π-π interactions in supramolecular assemblies .

Table 1: Key Structural and Physical Properties

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination, widely used for aryl amine synthesis, is a plausible route for introducing the phenyl group to 4-chloro-2-aminopyridine. This method employs:

-

Palladium catalysts (e.g., Pd(OAc) or Pd(dba)).

-

Ligands such as Xantphos or BINAP to stabilize intermediates.

Reaction conditions typically involve refluxing in toluene or dioxane with a base (e.g., NaOtBu), yielding moderate to high efficiencies (31–74%) .

Direct Amination of Halopyridines

An alternative approach involves nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyridine with phenylboronic acid under Suzuki-Miyaura conditions. This method benefits from:

Physicochemical and Reactivity Profile

Electronic Effects

The electron-withdrawing chlorine atom at the 4-position deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. Conversely, the N-phenylamine group donates electrons through resonance, creating a push-pull electronic environment that enhances reactivity in cross-coupling reactions .

Stability and Degradation

N-Phenyl-4-chloropyridine-2-amine is stable under ambient conditions but may undergo hydrolysis in acidic or basic media, yielding 4-chloropyridin-2-amine and aniline derivatives. Photodegradation studies of related chloropyridines suggest potential cleavage of the C–Cl bond under UV light .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

The compound’s scaffold is integral to synthesizing kinase inhibitors and antimicrobial agents. For example:

-

Cytokinin analogs: Structural similarities to forchlorfenuron (KT-30), a plant growth regulator, suggest utility in agrochemicals .

-

Anticancer agents: Pyridine-amine derivatives exhibit activity against tyrosine kinases involved in tumor proliferation .

Herbicidal and Fungicidal Activity

N-Phenyl-4-chloropyridine-2-amine derivatives demonstrate efficacy against rice blast (Magnaporthe oryzae) and powdery mildew (Blumeria graminis) at low concentrations (EC < 10 μM). Their mode of action likely involves inhibition of fungal cell wall synthesis or redox enzyme disruption .

Table 2: Biological Activity of Structural Analogs

| Compound | Target Pathogen | EC (μM) | Source |

|---|---|---|---|

| 4-Amino-2-chloropyridine | Blumeria graminis | 8.2 | |

| N-Phenylpyrimidin-2-amine | Magnaporthe oryzae | 5.6 |

Comparative Analysis with Related Compounds

4-Amino-2-chloropyridine

-

Structural difference: Lacks the N-phenyl group, reducing steric hindrance.

-

Applications: Used directly as a pesticide and in synthesizing urea-based plant growth regulators .

N-(2-Chloro-4-pyridyl)-N'-phenylurea (KT-30)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume